molecular formula C11H8Cl4N4 B14284710 5,5'-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) CAS No. 133500-25-1

5,5'-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine)

Cat. No.: B14284710
CAS No.: 133500-25-1
M. Wt: 338.0 g/mol
InChI Key: KGIPQQYQDXFYFI-UHFFFAOYSA-N
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Description

5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine): is a chemical compound that features a propane-1,3-diyl bridge connecting two 4,6-dichloropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) typically involves the reaction of 4,6-dichloropyrimidine with propane-1,3-diol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine rings. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is possible that the pyrimidine rings could undergo such transformations under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms on the pyrimidine rings.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and other polar aprotic solvents are commonly used.

    Catalysts: Bases like potassium carbonate or sodium hydroxide can facilitate substitution reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include derivatives where the chlorine atoms are replaced by other functional groups such as amines or thiols.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Pharmaceutical Research: The compound and its derivatives may exhibit biological activity, making them candidates for drug discovery and development.

Industry:

    Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) exerts its effects is primarily through its ability to undergo substitution reactions. The chlorine atoms on the pyrimidine rings can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.

Comparison with Similar Compounds

  • 5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde)
  • 5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde)
  • Diethyl 5,5’-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-oxo-4H-chromene-2-carboxylate)

Comparison:

  • Structural Differences: While these compounds share a similar propane-1,3-diyl or propane-2,2-diyl bridge, the functional groups attached to the aromatic rings differ, leading to variations in their chemical properties and reactivity.
  • Unique Properties: 5,5’-(Propane-1,3-diyl)bis(4,6-dichloropyrimidine) is unique due to the presence of chlorine atoms on the pyrimidine rings, which allows for specific substitution reactions that may not be possible with other similar compounds.

Properties

CAS No.

133500-25-1

Molecular Formula

C11H8Cl4N4

Molecular Weight

338.0 g/mol

IUPAC Name

4,6-dichloro-5-[3-(4,6-dichloropyrimidin-5-yl)propyl]pyrimidine

InChI

InChI=1S/C11H8Cl4N4/c12-8-6(9(13)17-4-16-8)2-1-3-7-10(14)18-5-19-11(7)15/h4-5H,1-3H2

InChI Key

KGIPQQYQDXFYFI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCCC2=C(N=CN=C2Cl)Cl)Cl

Origin of Product

United States

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